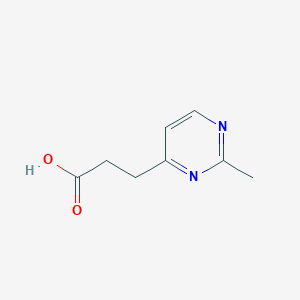

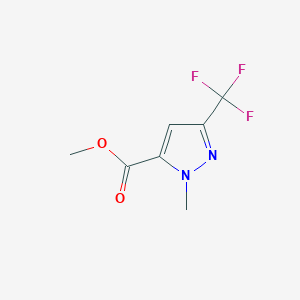

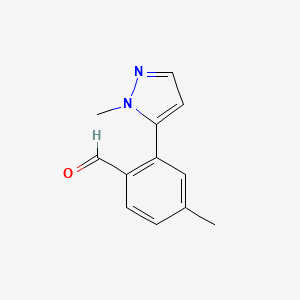

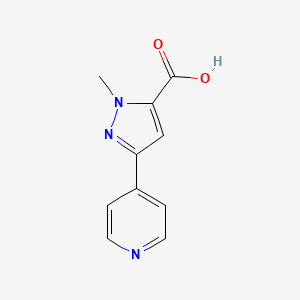

methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity has been disclosed . The method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole has a molecular weight of 179.14 and is a liquid at room temperature .Applications De Recherche Scientifique

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is used as a key intermediate in the synthesis of important building blocks relevant to medicinal and agrochemistry . It’s particularly used in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole .

- Methods of Application or Experimental Procedures: A one-step procedure for the synthesis of the regioisomeric mixture of target pyrazoles was proposed . The synthesis involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

- Results or Outcomes: The method resulted in a high-yielding and practical synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . The synthesis and efficient distillation-based separation of these compounds represent an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals .

Application in Medicinal Chemistry

- Specific Scientific Field: Medicinal Chemistry .

- Summary of the Application: The trifluoromethyl group, which is present in “methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate”, is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

- Methods of Application or Experimental Procedures: The trifluoromethyl group can be introduced into a molecule through various synthetic methods . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .

- Results or Outcomes: The introduction of the trifluoromethyl group into a molecule can significantly alter its properties, making it more suitable for use as a pharmaceutical drug . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .

Application in Synthesis of Bioactive Small Molecules

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: “Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate” can be used in the synthesis of various bioactive small molecules .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific bioactive small molecule being synthesized .

- Results or Outcomes: The synthesis of bioactive small molecules can lead to the development of new drugs or therapeutic agents .

Application in Industrial Testing

- Specific Scientific Field: Industrial Testing .

- Summary of the Application: This compound is used in various industrial testing applications . The specific applications can vary widely depending on the industry and the specific tests being conducted .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific industrial testing application .

- Results or Outcomes: The results or outcomes would depend on the specific industrial testing application .

Application in Synthesis of Trifluoromethyl Aromatics

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: “Methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate” can be used in the synthesis of trifluoromethyl aromatics .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific trifluoromethyl aromatic being synthesized .

- Results or Outcomes: The synthesis of trifluoromethyl aromatics can lead to the development of new compounds with potential applications in various fields .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-12-4(6(13)14-2)3-5(11-12)7(8,9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQGOQOMJUMMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)